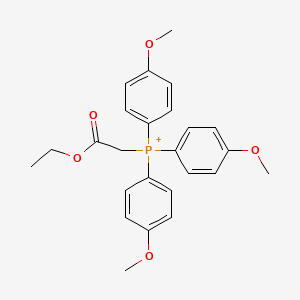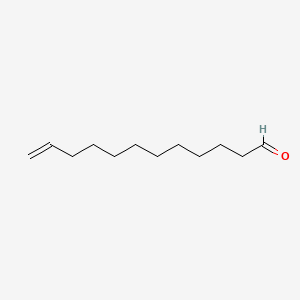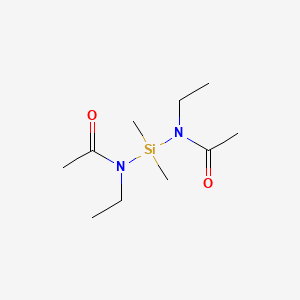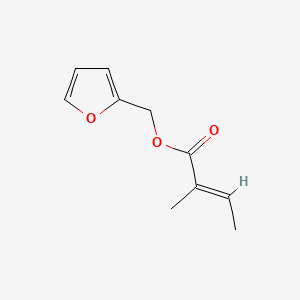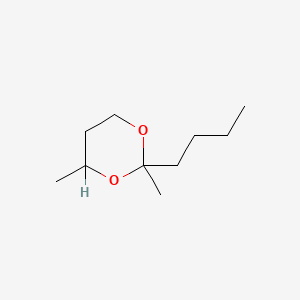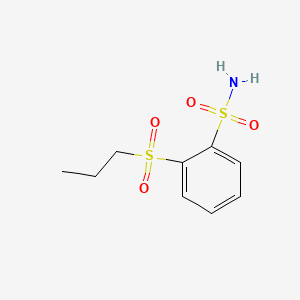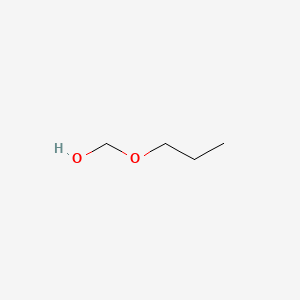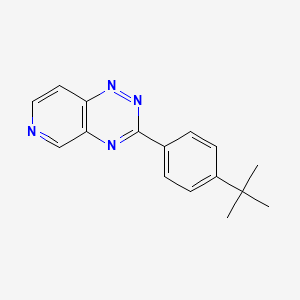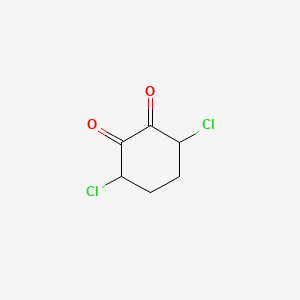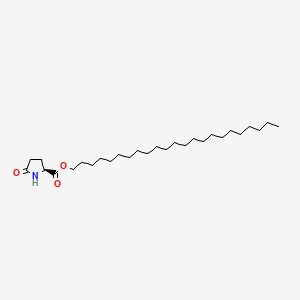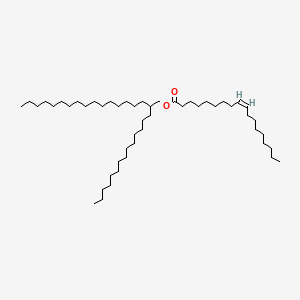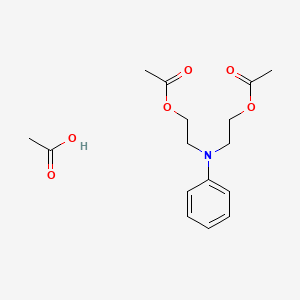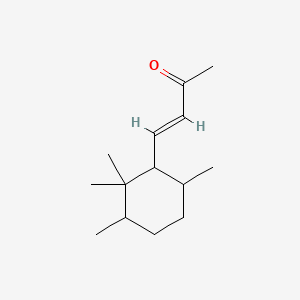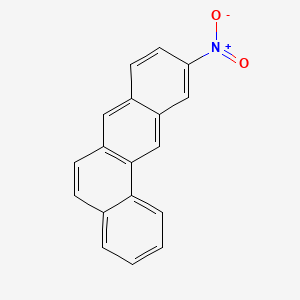
Benz(a)anthracene, 10-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 10-nitro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of a nitro group at the 10th position of the benz(a)anthracene structure. Benz(a)anthracene itself is produced during the incomplete combustion of organic matter and is found in tobacco smoke and other environmental pollutants .
Preparation Methods
The synthesis of benz(a)anthracene, 10-nitro- typically involves nitration of benz(a)anthracene. One common method includes the use of concentrated nitric acid in the presence of a solvent like glacial acetic acid. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 10-nitro derivative .
Synthetic Route:
- Dissolve benz(a)anthracene in glacial acetic acid.
- Slowly add concentrated nitric acid while maintaining the temperature below 30°C.
- Stir the mixture until a clear solution is obtained.
- Filter the solution to remove any unreacted benz(a)anthracene.
- Precipitate the product by adding a mixture of hydrochloric acid and glacial acetic acid.
- Isolate the product by suction filtration and wash with glacial acetic acid and water.
Industrial Production: Industrial production methods for benz(a)anthracene, 10-nitro- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Benz(a)anthracene, 10-nitro- undergoes various chemical reactions, including:
Oxidation:
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or neutral medium.
- Major products: Benz(a)anthracene-10,11-dione.
Reduction:
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
- Conditions: Mild temperatures and pressures.
- Major products: 10-amino-benz(a)anthracene.
Substitution:
- Common reagents: Halogens (chlorine, bromine), alkylating agents.
- Conditions: Presence of a catalyst like iron or aluminum chloride.
- Major products: Halogenated or alkylated derivatives of benz(a)anthracene, 10-nitro-.
Scientific Research Applications
Benz(a)anthracene, 10-nitro- has several applications in scientific research:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its reactivity and interaction with various chemical reagents.
Biology:
- Investigated for its mutagenic and carcinogenic properties.
- Used in studies to understand the mechanisms of PAH-induced carcinogenesis.
Medicine:
- Explored for its potential role in cancer research, particularly in understanding the molecular pathways involved in tumor formation.
Industry:
- Utilized in the development of materials with specific electronic properties.
- Studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of benz(a)anthracene, 10-nitro- involves its interaction with cellular components, leading to oxidative stress and DNA damage. The nitro group enhances the compound’s reactivity, allowing it to form adducts with DNA and proteins. This interaction disrupts normal cellular processes, leading to mutagenesis and carcinogenesis .
Molecular Targets and Pathways:
- DNA: Formation of DNA adducts that block replication and transcription.
- Proteins: Interaction with enzymes involved in detoxification and repair mechanisms.
- Pathways: Activation of oxidative stress pathways, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
- Benz(a)anthracene: The parent compound without the nitro group.
- Benz(a)anthracene, 7,12-dimethyl-: Another derivative with methyl groups at the 7th and 12th positions.
- Benz(a)anthracene, 1,2-dihydro-: A hydrogenated derivative with different reactivity and biological effects.
Uniqueness:
- The nitro group increases the compound’s electrophilicity, making it more reactive in substitution and reduction reactions.
- Enhanced mutagenic and carcinogenic potential due to the nitro group’s ability to form reactive intermediates.
Properties
CAS No. |
13209-09-1 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
10-nitrobenzo[a]anthracene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11H |
InChI Key |
OLFJLPKPHFRPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



